molecular formula C8H7BrO B1377931 4-Bromo-1,3-dihydroisobenzofuran CAS No. 1402667-16-6

4-Bromo-1,3-dihydroisobenzofuran

Cat. No.: B1377931
CAS No.: 1402667-16-6
M. Wt: 199.04 g/mol
InChI Key: SBASERJDRPYLCK-UHFFFAOYSA-N
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Description

Overview of Isobenzofuran (B1246724) Core Structures in Chemical Literature

The isobenzofuran core is a bicyclic heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. wikipedia.orgnih.gov In its most fundamental form, isobenzofuran is highly reactive and prone to rapid polymerization. wikipedia.org However, the hydrogenated form, 1,3-dihydroisobenzofuran, also known as phthalan, is a stable structural motif found in a variety of natural products and biologically active molecules. koreascience.kr These structures are recognized for a broad spectrum of pharmacological properties. koreascience.kr

The versatility of the isobenzofuran scaffold lies in its ability to be functionalized at various positions, leading to a diverse array of derivatives with unique chemical and physical properties. ontosight.ainih.gov The introduction of different substituent groups onto the aromatic ring or the dihydrofuran portion of the molecule can significantly influence its electronic nature, steric profile, and ultimately, its reactivity and potential applications. cymitquimica.com This adaptability has made isobenzofuran and its analogues a focal point in synthetic and medicinal chemistry research. researchgate.net

Significance of Brominated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, are of considerable importance in synthetic organic chemistry. sigmaaldrich.com Brominated heterocycles, in particular, serve as versatile intermediates for the synthesis of more complex organic compounds. sigmaaldrich.comresearchgate.net The carbon-bromine bond, while stable, can be readily cleaved or transformed through various reactions, making it a valuable synthetic handle.

The presence of a bromine atom on a heterocyclic ring can significantly alter the molecule's reactivity. acs.org It can act as a leaving group in nucleophilic substitution reactions or participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures. The strategic placement of a bromine atom, as seen in 4-Bromo-1,3-dihydroisobenzofuran, therefore opens up a plethora of possibilities for further chemical modification and diversification. cymitquimica.comnih.gov

Academic Rationale for Studying this compound

The academic interest in this compound stems from the convergence of the structural features discussed above. Its 1,3-dihydroisobenzofuran core provides a foundational scaffold with inherent chemical and potential biological relevance, while the bromine atom at the 4-position offers a reactive site for synthetic elaboration. cymitquimica.comrsc.org

Researchers are drawn to this compound as a building block for creating novel molecules with potentially useful properties. sigmaaldrich.com For instance, it can be utilized in the synthesis of more complex heterocyclic systems or as a precursor for developing compounds with specific biological activities. koreascience.kr The study of its reactivity, spectroscopic properties, and participation in various chemical transformations contributes to the broader understanding of brominated heterocyclic chemistry and the development of new synthetic methodologies. rsc.org

Furthermore, the specific placement of the bromine atom at the 4-position, as opposed to other positions on the benzene ring, can lead to distinct electronic and steric characteristics, influencing its reactivity and the properties of its derivatives. Investigating these subtleties provides valuable insights for the rational design of new functional molecules.

Physicochemical Properties and Spectroscopic Data

The fundamental characteristics of this compound are essential for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1402667-16-6
Molecular Formula C₈H₇BrO
Molecular Weight 199.05 g/mol
Physical Form Solid or liquid
Purity Typically ≥95%
Storage Temperature 2-8°C, sealed in dry conditions

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.com

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the two methylene (B1212753) (-CH₂) groups of the dihydrofuran ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for the eight carbon atoms in the molecule, including the brominated aromatic carbon and the carbons of the dihydrofuran ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Br stretching.

In a study by Mace et al., the synthesis of this compound was reported, and its identity was confirmed, with all spectral data matching previously reported values. rsc.org Another study provides detailed NMR and mass spectrometry data for a derivative, N-(this compound-1-yl)-4-methylbenzenesulfonamide, which can offer insights into the spectral characteristics of the parent compound. koreascience.kr

Synthesis and Applications in Research

The preparation and utilization of this compound are key aspects of its academic profile.

A documented synthesis of this compound involves the reaction of a suitable precursor with copper(II) bromide (CuBr₂) in a mixture of methanol (B129727) and water, followed by heating. rsc.org The product can then be purified by flash chromatography. rsc.org Another synthetic approach involves the lithiation of this compound as an intermediate step to create other functionalized derivatives. rsc.org

The primary application of this compound in academic research is as a versatile building block. cymitquimica.com Its bromine atom allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of phosphine (B1218219) ligands for metal catalysts. rsc.org The ability to functionalize this compound at the bromine position makes it an attractive intermediate in the development of new materials and potential pharmaceutical agents. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBASERJDRPYLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402667-16-6
Record name 4-bromo-1,3-dihydro-2-benzofuran
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Synthetic Methodologies for 4 Bromo 1,3 Dihydroisobenzofuran

Established Synthetic Routes and Their Mechanistic Considerations

The synthesis of 1,3-dihydroisobenzofuran derivatives can be approached through various methods, often tailored to achieve specific substitution patterns on the aromatic ring.

A versatile and efficient method for synthesizing 1,3-dihydroisobenzofuran derivatives utilizes salicylaldehydes as starting materials. rhhz.net This approach is notable for its application in the synthesis of key intermediates for pharmaceuticals. rhhz.net For instance, the synthesis of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, a precursor to the antidepressant escitalopram, has been successfully achieved using 5-bromosalicylaldehyde (B98134). rhhz.net

The general procedure involves the reaction of a salicylaldehyde (B1680747) derivative with a benzoylhydrazine in acetic acid. rhhz.net This is followed by oxidation of the resulting N-aroylhydrazone with lead tetraacetate in an organic solvent like THF at low temperatures. rhhz.net This sequence leads to the formation of the desired 1,3-dihydroisobenzofuran ring system in high yields. rhhz.net The reaction is adaptable for commercial scale production. rhhz.net Substituted salicylaldehydes, including those with bromo groups, are well-tolerated in this synthesis. rhhz.netnih.gov

The reaction of salicylaldehyde with enolates or their equivalents also provides a pathway to various heterocyclic compounds. nih.gov For example, reacting salicylaldehyde derivatives with malononitrile (B47326) can yield 2-iminochromene derivatives. nih.gov Specifically, 5-bromosalicylaldehyde has been used to produce the corresponding 2-iminochromene in high yield. nih.gov

While direct synthesis of 4-Bromo-1,3-dihydroisobenzofuran using a precursor denoted as "S30" with copper(II) bromide (CuBr2) is not explicitly detailed in the searched literature, related syntheses provide insights into the potential transformations. Copper-catalyzed reactions are common in the synthesis of aryl-substituted compounds. For example, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran can be reacted with cuprous cyanide (CuCN) to produce the corresponding 5-cyano derivative, a key step in the synthesis of certain pharmaceutical compounds. google.com This suggests that copper reagents can be instrumental in modifying bromo-substituted dihydroisobenzofurans.

The synthesis of specifically substituted 1,3-dihydroisobenzofurans often requires a multi-step approach to control the regiochemistry of the substituents. libretexts.orgudel.edu The order of reactions is critical to ensure the desired outcome. For example, in the synthesis of m-bromoaniline from benzene (B151609), nitration must precede bromination because the nitro group is a meta-director, while the amino group (formed from the reduction of the nitro group) is an ortho-, para-director. libretexts.org

A similar strategic approach is necessary for the synthesis of this compound. A plausible multi-step synthesis could involve the following general steps:

Introduction of a directing group: An activating group is first introduced to the benzene ring to direct subsequent substitutions.

Bromination: Electrophilic aromatic bromination is performed to introduce the bromine atom at the desired position.

Formation of the dihydroisobenzofuran ring: This can be achieved through various methods, such as those starting from salicylaldehyde derivatives or other suitable precursors. rhhz.net

For instance, a synthetic route could start with a substituted toluene (B28343) derivative, which is then brominated and subsequently converted to the target molecule. rsc.org The choice of reagents and reaction conditions at each step is crucial for achieving high yields and the correct isomer. orgsyn.orgresearchgate.net

Bromination Strategies in 1,3-Dihydroisobenzofuran Systems

The introduction of a bromine atom onto the 1,3-dihydroisobenzofuran scaffold requires careful consideration of regioselectivity, which is governed by the electronic and steric effects of the substituents already present on the benzene ring.

Regioselective bromination is a key strategy for the synthesis of specifically substituted aryl bromides, which are valuable intermediates in organic synthesis. nih.gov Various reagents and methods have been developed to achieve high regioselectivity in electrophilic aromatic bromination. rsc.orgnih.gov

For substrates with existing substituents, the position of bromination is directed by these groups. For example, in the bromination of 3-hydroxybenzonitrile, the hydroxyl group directs the incoming electrophile, leading to a mixture of products with the major isomer being 2-bromo-5-hydroxybenzonitrile. nih.gov

Common brominating agents that offer good regioselectivity include:

N-Bromosuccinimide (NBS): Often used with a catalyst such as silica (B1680970) gel, NBS can provide high regioselectivity. nih.gov

Bromodimethylsulfonium bromide (BDMS): This reagent is effective for the alpha-monobromination of β-keto esters and 1,3-diketones. nih.gov

Bromide/Bromate couple: A mixture of NaBr and NaBrO3 in an acidic medium offers a green and efficient method for regioselective bromination. rsc.org

The choice of brominating agent and reaction conditions can be tailored to favor the formation of the desired isomer. nih.gov

The regiochemical outcome of an electrophilic aromatic substitution, such as bromination, is primarily determined by the directing effects of the substituents on the aromatic ring. libretexts.orglibretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups are meta-directors. Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., -CHO, -COR). libretexts.org

Halogens: Halogens are an exception as they are deactivating yet ortho-, para-directing. libretexts.orglibretexts.org

In the context of a 1,3-dihydroisobenzofuran system, the fused furan (B31954) ring acts as a substituent on the benzene ring. The oxygen atom of the furan ring is an electron-donating group, which would activate the ortho and para positions relative to the point of fusion. Therefore, in the absence of other strongly directing groups, bromination would be expected to occur at positions 4, 6, or 7.

Steric effects also play a significant role in determining the final product distribution. udel.edu Bulky substituents can hinder the approach of the electrophile to the adjacent ortho positions, favoring substitution at the less sterically hindered para position. The interplay between electronic directing effects and steric hindrance ultimately dictates the regioselectivity of the bromination reaction. libretexts.org

Data Tables

Table 1: Synthesis of a Bromo-substituted 1,3-Dihydroisobenzofuran Derivative

Starting MaterialReagents and ConditionsProductYieldReference
5-Bromosalicylaldehyde and 4-Fluorobenzoylhydrazinei) Acetic acid, rt, 15 min; ii) Lead tetraacetate, THF, 0°C, 4 h5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran81% rhhz.net

Table 2: Regioselectivity in Electrophilic Bromination

SubstrateBrominating Agent/ConditionsMajor Product(s)Minor Product(s)Reference
3-HydroxybenzonitrileNot specified2-Bromo-5-hydroxybenzonitrile (73%)2-Bromo-3-hydroxybenzonitrile (18%) nih.gov
3-MethoxybenzaldehydeNot specified2-Bromo-5-methoxybenzaldehyde (81%)4-Bromo-3-methoxybenzaldehyde (0%) nih.gov

Green Chemistry Principles in the Synthesis of Brominated Heterocycles

The growing emphasis on sustainability in chemical manufacturing has spurred the development of environmentally conscious methods for producing brominated heterocyclic compounds. bohrium.com The core tenets of green chemistry, including the use of benign reagents, waste reduction, and catalytic efficiency, are increasingly being applied to this area of synthesis. researchgate.netresearchgate.netfrontiersin.org

Environmentally Benign Bromination Methods

Traditional bromination reactions often involve the use of hazardous elemental bromine, which poses significant safety and environmental risks. cambridgescholars.comchamberlandresearch.com To mitigate these issues, researchers have focused on developing safer and more environmentally friendly brominating agents and methods.

One prominent green approach is oxidative bromination . bohrium.comnih.gov This method utilizes stable and readily available bromide salts, such as sodium bromide (NaBr), in conjunction with an oxidant to generate the active brominating species in situ. nih.govacs.orgacs.org This strategy offers high atom economy and avoids the direct handling of liquid bromine. bohrium.com For instance, systems employing hydrogen peroxide (H₂O₂) or even molecular oxygen from the air as the oxidant are considered highly sustainable. acs.orgresearchgate.net

Another innovative technique involves the use of a bromide/bromate couple, prepared from the alkaline intermediate of conventional bromine recovery processes. This reagent, when acidified in situ, generates hypobromous acid (HOBr) as the reactive species, which can effectively brominate a variety of organic substrates under ambient conditions without the need for a catalyst. rsc.org

Electrochemical methods also present a green alternative for bromination. rsc.org These techniques can generate the desired brominating agent through electrolysis, minimizing the need for chemical reagents and reducing waste.

Avoidance of Hazardous Reagents and Waste Minimization

A key principle of green chemistry is the reduction or elimination of hazardous substances throughout the chemical lifecycle. epa.gov In the context of bromination, this involves moving away from toxic reagents and solvents. For example, replacing hazardous solvents with water or employing solvent-free conditions, such as grinding techniques, can significantly improve the environmental profile of a synthesis. researchgate.nettandfonline.com

Waste minimization is another critical aspect. epa.gov The in-situ generation of brominating agents from bromide salts not only avoids hazardous reagents but also reduces the formation of byproducts. bohrium.com Furthermore, the development of processes to recover and reuse bromine from waste streams, such as from waste printed circuit board smelting ash, contributes to a more circular and sustainable chemical industry. rsc.org

Catalytic Approaches in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced environmental impact. frontiersin.orgepa.gov In the realm of bromination, various catalytic systems have been developed to enhance sustainability.

Transition-metal-free aerobic bromination promoted by ionic liquids in catalytic amounts has been established as a highly efficient method. nih.govacs.org This approach can utilize either sodium bromide/acetic acid or aqueous hydrobromic acid as the bromine source and shows a broad substrate scope for aromatic brominations. nih.govacs.org

Biomimetic approaches, inspired by the action of bromoperoxidase enzymes, have also led to the development of catalytic systems that generate the brominating agent in situ from halide salts under acidic conditions using oxidants like hydrogen peroxide. researchgate.net This method can achieve 100% halogen atom economy. researchgate.net

Furthermore, the use of solid-supported catalysts and phase transfer catalysis can facilitate easier separation and recycling of the catalyst, further contributing to the sustainability of the process. tandfonline.com

Advanced Synthetic Transformations Involving this compound

The bromine atom in this compound serves as a versatile handle for introducing further molecular complexity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, in particular, is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org

This reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgwikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.orgyoutube.com Therefore, this compound is a suitable substrate for this transformation. The reaction can be performed under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) cocatalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org

General Conditions for Sonogashira Coupling of Aryl Bromides
ComponentTypical Reagents/ConditionsReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgnih.gov
Copper CocatalystCuI wikipedia.orgnih.gov
BaseEt₃N, i-Pr₂NH nih.gov
SolventToluene, DMF nih.gov
TemperatureRoom Temperature to 80 °C wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

While electrophilic aromatic substitution is more common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by electron-withdrawing groups. libretexts.org The presence of such groups in the ortho or para position to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. libretexts.org

For this compound, the feasibility of SNAr would depend on the electronic nature of the dihydroisobenzofuran ring system and the presence of any additional activating substituents. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the halide ion. libretexts.orgnih.gov

The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in many cross-coupling reactions. mdpi.com This is because the rate-determining step is typically the attack of the nucleophile, which is facilitated by a more electronegative halogen. However, the nature of the leaving group can also play a role in the second step of the reaction.

Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
FactorDescriptionReference
SubstrateAryl halide must have electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org
Leaving GroupThe reactivity order is generally F > Cl > Br > I. mdpi.com
NucleophileStrong nucleophiles are required (e.g., alkoxides, amides, thiolates). libretexts.org
SolventPolar aprotic solvents (e.g., DMF, DMSO) are often used to solvate the cation and leave the nucleophile reactive. mdpi.com

Functionalization via Click Chemistry (for related isobenzofurans)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for molecular synthesis and functionalization. youtube.com These reactions often proceed under mild, eco-friendly conditions, such as in water. youtube.comchemicalbook.com The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring linking two different molecules. beilstein-journals.orgresearchgate.net Another variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without a catalyst. beilstein-journals.orgkit.edu

While direct examples of click chemistry functionalization of this compound are not extensively documented in the provided results, the principles can be applied to related isobenzofuran (B1246724) structures. For instance, an isobenzofuran derivative bearing either an azide (B81097) or an alkyne functional group could be readily coupled with a variety of molecules (e.g., biomolecules, fluorescent tags, polymers) that have the corresponding reactive partner. beilstein-journals.orgkit.edu

The process would typically involve:

Synthesis of a functionalized isobenzofuran: An isobenzofuran core would be synthesized with a pendant azide or terminal alkyne group.

The Click Reaction: The functionalized isobenzofuran is then reacted with another molecule containing the complementary group (alkyne or azide, respectively).

This methodology is highly versatile. For example, researchers have used click chemistry to attach sugar molecules to other heterocyclic structures and to functionalize nanoparticles. beilstein-journals.org The reaction can be catalyzed by copper or ruthenium, with the choice of catalyst influencing which isomer of the resulting triazole is formed. researchgate.net This regioselectivity is a powerful tool for controlling the final molecular architecture. researchgate.net

Table 1: Common Click Chemistry Reactions for Functionalization

Reaction Type Reactants Catalyst Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Azide Copper(I) source (e.g., CuSO₄ with a reducing agent) High efficiency, forms 1,4-disubstituted triazoles. beilstein-journals.orgresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Terminal Alkyne, Azide Ruthenium complex (e.g., [Cp*RuCl(PPh₃)₂]) Complements CuAAC by forming 1,5-disubstituted triazoles. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO), Azide None (Catalyst-free) Bioorthogonal, useful for in-vivo applications. beilstein-journals.orgkit.edu
Thiol-Alkyne Click Reaction Thiol, Alkyne None or radical initiator Catalyst-free options available, high efficiency for surface functionalization. kit.edu

Cascade Annulation Approaches for Dihydroisobenzofuran Scaffolds

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. nih.gov Annulation refers to the formation of a new ring. rsc.org Therefore, cascade annulation is a powerful and efficient strategy for constructing complex cyclic and polycyclic molecules like dihydroisobenzofurans from simpler starting materials. nih.govrsc.org These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. iu.edu

Various metals, including palladium, rhodium, and others, are often used to catalyze these complex transformations. rsc.org For example, palladium-catalyzed annulation reactions are of great importance in synthesizing arene-fused furan heterocycles. rsc.org Similarly, rhodium-catalyzed [3+2] annulation of compounds like N-phenoxyacetamides with unsaturated partners can produce dihydrobenzofuran derivatives in excellent yields. rsc.org

One notable strategy involves the palladium-catalyzed cascade Heck/intermolecular C–H alkylation reaction to produce 3-alkylidene-1,3-dihydroisobenzofurans. rsc.org Another approach is the photoredox-catalyzed radical cascade annulation of 1,6-enynes, which can create fused bicyclic and tricyclic systems under mild, metal-free conditions using blue LED light. iu.edu This method involves the generation of a radical which then initiates a series of cyclizations to form the final complex structure. iu.edu

These cascade strategies are not limited to dihydroisobenzofurans but are also used to synthesize related structures like dibenzofurans and spiro-isobenzofurans. nih.govacs.org The choice of reactants, catalysts, and reaction conditions allows for a high degree of control over the final product's structure. nih.govrsc.org

Table 2: Examples of Cascade Annulation for Dihydrobenzofuran and Related Scaffolds

Reaction Type Starting Materials Catalyst/Reagents Product Type Reference
Rh-catalyzed [3+2] Annulation N-phenoxyacetamides, Cyclopropylidenemethyl alkenes [Cp*RhCl₂]₂, NaOAc 3-Ethylidene-2,3-dihydrobenzofuran rsc.org
Rh-catalyzed [3+2] Annulation N-phenoxy amides, Propargylic monofluoroalkynes [Cp*RhCl₂]₂, NaOAc α-Quaternary carbon containing 2,3-dihydrobenzofurans rsc.org
Pd-catalyzed Annulation Not specified Palladium catalyst Polycyclic dihydrobenzofurans rsc.org
Double 1,4-addition/Annulation Propargylamines, Imidazolium methylides None (Transition metal-free) Dibenzofurans nih.gov
Photoredox Radical Annulation 1,6-Enynes, 2,6-Lutidine N-oxide Organic photosensitizer, Blue LED light Fused tricyclic pyranones and pyridinones iu.edu

Reactivity and Reaction Mechanisms of 4 Bromo 1,3 Dihydroisobenzofuran

Halogen Reactivity in Dihydroisobenzofuran Systems

The bromine atom attached to the aromatic core of 4-Bromo-1,3-dihydroisobenzofuran is the primary site of reactivity, primarily engaging in nucleophilic substitution and organometallic cross-coupling reactions.

Role of the Bromine Atom in Reaction Pathways

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This characteristic allows for nucleophilic substitution reactions. For instance, in a reaction analogous to those seen with other aryl bromides, the bromine can be displaced by strong nucleophiles. A documented example for a similar compound, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran, shows its reaction with cuprous cyanide to yield the corresponding 5-cyano derivative. google.com This suggests that this compound could undergo similar substitutions.

The bromine atom also facilitates the formation of organometallic reagents, which are versatile intermediates in organic synthesis. Reaction with magnesium would likely form a Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions. More commonly, the bromo-substituted ring is a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are fundamental in the synthesis of more complex molecules.

The reactivity of the bromine atom is influenced by the electronic nature of the dihydroisobenzofuran ring system. The ether oxygen can donate electron density to the aromatic ring through resonance, which can affect the rate and regioselectivity of reactions involving the bromine atom.

Influence of Ring Strain and Aromaticity on Reactivity

The 1,3-dihydroisobenzofuran moiety consists of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. The fusion of these rings introduces a degree of ring strain, although less significant than in more constrained systems. This strain can influence the reactivity of the molecule, potentially affecting the stability of intermediates and transition states in reactions. csbsju.edu

Mechanistic Studies of Key Reactions

Isotopic Labeling Techniques for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. bohrium.com For instance, in studying nucleophilic substitution reactions of this compound, one could use a nucleophile labeled with a stable isotope, such as ¹⁸O-labeled hydroxide. By analyzing the product mass spectrum, the incorporation of the isotope can be confirmed, providing direct evidence for the substitution pathway.

In the context of benzofuran (B130515) synthesis, deuterium (B1214612) labeling has been employed to understand reaction mechanisms. nih.gov Similar strategies could be applied to study the reactions of this compound. For example, to investigate a potential elimination-addition mechanism (benzyne formation), deuterating the positions adjacent to the bromine atom would allow for tracking the position of the incoming nucleophile relative to the original C-Br bond.

Table 1: Hypothetical Isotopic Labeling Study for Nucleophilic Substitution

ReactantLabeled NucleophileExpected ProductAnalytical TechniqueMechanistic Insight
This compoundNa¹⁸OH4-¹⁸O-Hydroxy-1,3-dihydroisobenzofuranMass SpectrometryConfirms direct nucleophilic displacement of bromide.
3,5-Dideuterio-4-bromo-1,3-dihydroisobenzofuranNH₃Mixture of 4-amino-3,5-dideuterio- and 3-amino-4,5-dideuterio-1,3-dihydroisobenzofuranNMR Spectroscopy, Mass SpectrometryWould provide evidence for or against a benzyne (B1209423) intermediate.

Kinetic Profiling and Activation Parameters

Kinetic studies are fundamental to understanding reaction mechanisms by determining the rate law and activation parameters (enthalpy and entropy of activation). For a bimolecular nucleophilic aromatic substitution (SNAAr) reaction of this compound with a nucleophile (Nu⁻), the rate law would be expected to be second order: Rate = k[this compound][Nu⁻].

By measuring the reaction rate at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This, in turn, allows for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. A large negative entropy of activation would be consistent with a highly ordered transition state, characteristic of an SNAAr mechanism where two species combine to form a Meisenheimer complex.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

ReactionRate LawActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Nucleophilic substitution with methoxideRate = k[Substrate][CH₃O⁻]80-10078-98-50 to -80
Suzuki coupling with phenylboronic acidComplex, dependent on catalyst and substrate concentrations60-8058-78Variable

Note: The values in this table are hypothetical and based on typical values for similar reactions of aryl bromides.

Transition State Analysis in Substitution Reactions

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for analyzing transition states. e3s-conferences.org For the nucleophilic aromatic substitution of this compound, DFT calculations could be used to model the structure and energy of the Meisenheimer intermediate and the transition states leading to and from it.

Stereochemical Considerations in Transformations of Dihydroisobenzofurans

The stereochemical outcome of reactions involving the 1,3-dihydroisobenzofuran scaffold is a critical aspect in the synthesis of complex molecules, where the spatial arrangement of substituents can significantly influence biological activity and material properties. The control of stereochemistry in the formation and subsequent transformation of these bicyclic ethers is often challenging, necessitating the use of sophisticated synthetic strategies. One of the most effective methods for achieving high stereoselectivity in the synthesis of 1,3-disubstituted-1,3-dihydroisobenzofurans involves the use of arene chromium tricarbonyl complexes. ox.ac.ukrsc.org

The pioneering work by Coote, Davies, Middlemiss, and Naylor demonstrated a powerful methodology for the stereoselective synthesis of cis-1,3-disubstituted 1,3-dihydroisobenzofurans. ox.ac.uk This approach utilizes the steric and electronic influence of a chromium tricarbonyl moiety complexed to the aromatic ring of a precursor molecule. The chromium complex serves as a temporary stereodirecting group, effectively shielding one face of the molecule and guiding the approach of incoming reagents to the opposite face. rsc.orguwindsor.ca

The general strategy commences with the complexation of a suitable aromatic precursor, such as phthalaldehyde, with chromium hexacarbonyl to form the corresponding arene chromium tricarbonyl complex. The bulky Cr(CO)₃ group blocks one face of the aromatic ring, leading to a diastereoselective reaction when the aldehyde groups are subsequently reacted with nucleophiles.

A key transformation in this methodology is the double Grignard addition to a (η⁶-phthalaldehyde)tricarbonylchromium(0) complex. The reaction of this complex with an excess of a Grignard reagent, for example, methylmagnesium iodide, results in the formation of a diol. The crucial aspect of this step is the high diastereoselectivity observed. The nucleophilic addition occurs exclusively from the face opposite to the bulky chromium tricarbonyl group. This directed attack results in the formation of a diol with a specific, predictable stereochemistry.

Subsequent demetallation and acid-catalyzed cyclization of the resulting diol afford the desired 1,3-disubstituted-1,3-dihydroisobenzofuran. The stereochemistry established in the nucleophilic addition step is retained throughout the sequence, leading to the exclusive formation of the cis-isomer of the dihydroisobenzofuran. This high degree of stereocontrol is a direct consequence of the steric hindrance imposed by the chromium tricarbonyl complex. ox.ac.uk

While the original research focused on non-brominated analogues, the principles of this arenechromium tricarbonyl methodology are broadly applicable. For a substrate like this compound, a similar synthetic strategy could be envisioned starting from 3-bromophthalaldehyde. The presence of the bromo substituent is not expected to interfere with the complexation of the chromium tricarbonyl moiety or the subsequent diastereoselective nucleophilic additions. The electronic properties of the chromium tricarbonyl group, which is strongly electron-withdrawing, would still dominate the reactivity and stereoselectivity of the system. rsc.org

The stereochemical control exerted by the chromium tricarbonyl complex is a powerful tool for the synthesis of enantiomerically pure compounds. By using enantiopure chiral arene chromium tricarbonyl complexes, it is possible to produce single enantiomers of the target dihydroisobenzofurans. nih.gov

Below is a table summarizing the key stereoselective transformation discussed:

Starting MaterialReagentsKey IntermediateProductStereochemical Outcome
(η⁶-Phthalaldehyde)tricarbonylchromium(0)1. MeMgI (excess)2. H₃O⁺Diol intermediate with controlled stereocenterscis-1,3-Dimethyl-1,3-dihydroisobenzofuranHigh cis-diastereoselectivity

This method highlights a significant advancement in controlling the stereochemistry of dihydroisobenzofuran systems, providing a reliable route to specific stereoisomers that would be difficult to access through classical synthetic methods. The principles of using transition metal complexes as stereodirecting groups are a cornerstone of modern asymmetric synthesis.

Spectroscopic and Structural Characterization of 4 Bromo 1,3 Dihydroisobenzofuran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Bromo-1,3-dihydroisobenzofuran, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and the aliphatic protons. The aromatic region would feature signals for three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would form a complex splitting pattern. The two methylene (B1212753) groups (-CH₂-) in the dihydrofuran ring are chemically equivalent and are expected to produce a single sharp signal in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of eight distinct carbon signals are anticipated. These include six signals for the aromatic carbons and two signals for the equivalent methylene carbons of the dihydrofuran ring. The carbon atom directly bonded to the bromine atom is subject to the 'heavy atom effect,' which can cause its signal to appear at a higher field (lower ppm) than might be predicted based on electronegativity alone.

Expected ¹H and ¹³C NMR Chemical Shift Data

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 7.5120 - 140
Methylene -CH₂-~5.0~70
Aromatic C-Br-115 - 125
Aromatic C-O-140 - 150
Aromatic C-CH₂-135 - 145

Note: The data presented are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are invaluable for establishing connectivity between different parts of the molecule. An HMBC spectrum for this compound would reveal correlations between protons and carbons that are two or three bonds apart.

Key expected correlations would include:

Correlations from the methylene protons to the adjacent aromatic carbons (the quaternary carbon attached to the oxygen and the quaternary carbon at the ring junction).

Correlations between the aromatic protons and their neighboring aromatic carbons, which helps in the unambiguous assignment of the signals in the crowded aromatic region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: A series of sharp bands typically found in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methylene groups, expected just below 3000 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the cyclic ether linkage, typically appearing in the 1250-1050 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency (fingerprint) region of the spectrum, usually between 600-500 cm⁻¹, indicating the presence of a bromo-aromatic group. docbrown.info

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It is particularly useful for studying the chemical structure of materials like functionalized films. While specific data on functionalized isobenzofuran (B1246724) films is not widely available, Raman spectroscopy is a powerful tool for such analysis. rsc.org It can provide information on the vibrational modes of the isobenzofuran core and any functional groups attached. chemicalbook.com Techniques like tip-enhanced Raman spectroscopy (TERS) can even be used to map the chemical structure and distribution of molecules on a surface at the nanoscale, offering insights into how functionalization occurs. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₈H₇BrO), the molecular weight is approximately 199.05 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 natural abundance. Consequently, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of roughly equal intensity, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

The fragmentation of the molecular ion provides clues about the molecule's structure. Energetically unstable molecular ions can break apart into smaller, more stable fragments. nist.gov Common fragmentation pathways for this compound could include:

Loss of the bromine atom (Br•) to form a cation.

Cleavage of the dihydrofuran ring.

Loss of a formyl radical (CHO•) or carbon monoxide (CO).

These fragmentation patterns serve as a molecular fingerprint that can be used for identification and structural verification.

X-ray Crystallography and Crystal Structure Analysis

Comprehensive searches of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its crystal structure, including crystal packing and intermolecular interactions, cannot be provided at this time. Similarly, a direct comparison with analogous crystal structures is not feasible without the primary crystallographic data for the title compound.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is not available in the surveyed literature. The determination of these features is contingent upon single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

In crystals of similar organic molecules containing bromine and oxygen atoms, one might anticipate the presence of various intermolecular interactions. mdpi.comnih.gov These could include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. nih.gov Weak C-H···O and C-H···π interactions are also common in the packing of aromatic and heterocyclic compounds. nih.gov However, without experimental data, any discussion of the specific interactions governing the crystal structure of this compound remains speculative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine optimized molecular geometries, electronic properties, and to predict reactivity. However, no specific DFT studies have been published for 4-Bromo-1,3-dihydroisobenzofuran.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electron-donating and electron-accepting capabilities of a molecule. A search of the scientific literature yielded no studies that have calculated the HOMO-LUMO energy gap or mapped the orbital distributions for this compound.

Prediction of Reactivity and Regioselectivity

DFT calculations are often employed to predict the most likely sites for electrophilic and nucleophilic attack, thus determining the reactivity and regioselectivity of chemical reactions. Without foundational DFT studies on this compound, there are no published predictions regarding its reactive behavior based on computational models.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a means to study the physical movements of atoms and molecules over time. This technique can offer insights into the conformational flexibility and intermolecular interactions of a compound. No studies utilizing molecular dynamics simulations to investigate the behavior of this compound in various environments have been found in the public domain.

Quantum Chemical Parameters and Their Correlation with Reactivity

Quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are derived from electronic structure calculations and are often correlated with a molecule's reactivity. The absence of foundational computational studies means that these parameters have not been calculated for this compound, and therefore, no correlations with its chemical reactivity have been established or reported.

Applications of 4 Bromo 1,3 Dihydroisobenzofuran in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups in 4-Bromo-1,3-dihydroisobenzofuran makes it an important starting material for the synthesis of complex heterocyclic systems. The isobenzofuran (B1246724) scaffold is present in numerous natural and synthetic compounds that exhibit significant biological activity. nih.govscienceopen.com Organic chemists utilize brominated compounds like this one for a wide range of transformations, including oxidation, cyclization, and substitution reactions, to build intricate molecular frameworks. nih.govdatapdf.com The development of efficient methods for creating substituted 1,3-dihydroisobenzofurans is an active area of research, often employing transition-metal-catalyzed reactions to achieve high yields and selectivity. rsc.org

The 1,3-dihydroisobenzofuran core is a key structural motif found in a variety of pharmacologically active compounds. rsc.orgresearchgate.net Its derivatives have been investigated for a wide spectrum of therapeutic applications, including antidepressant, anti-tumor, and antibacterial activities. scienceopen.comresearchgate.netnih.gov The bromine atom on the this compound molecule provides a chemical handle for introducing different functional groups or for coupling with other molecules, which is a critical step in the synthesis of novel drug candidates. The ability to modify the core structure allows chemists to fine-tune the pharmacological properties of the resulting compounds.

A significant application of brominated dihydroisobenzofuran derivatives is their role as key intermediates in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs), most notably citalopram and its S-enantiomer, escitalopram. nih.govepo.org While the direct precursor to citalopram is often a 5-substituted isomer, the synthesis strategies highlight the critical role of the bromo-dihydroisobenzofuran core.

In several patented synthetic routes, a brominated analog, such as 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran, is a pivotal intermediate. google.comgoogle.com This bromo-compound is typically synthesized from precursors like 5-bromophthalide or (4-bromo-2-(hydroxymethyl)phenyl)-(4-fluorophenyl)methanol. epo.orggoogle.com The crucial step in the synthesis of citalopram involves the conversion of the bromo group to a cyano group. This is often achieved through a cyanation reaction, for example, by reacting the bromo-intermediate with cuprous cyanide (CuCN). google.comgoogle.com This transformation yields the final carbonitrile functional group that is characteristic of the citalopram molecule. google.com The development of these synthetic pathways has been essential for the industrial production of this widely used antidepressant. google.com

Intermediate CompoundRole in SynthesisKey TransformationReference
(4-bromo-2-(hydroxymethyl)phenyl)-(4-fluorophenyl)methanolDiol precursorDehydration/cyclization to form the dihydroisobenzofuran ring. epo.orggoogle.com
1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuranKey bromo-intermediateCyanation (replacement of -Br with -CN). google.commanipal.edu
5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuranCitalopram precursor (without side chain)Alkylation to add the dimethylaminopropyl side chain. google.com

Role in Materials Science and Polymer Chemistry

Beyond its applications in pharmaceuticals, the structural motifs found in this compound are relevant to materials science and polymer chemistry. Brominated organic compounds are widely used as monomers or building blocks for creating functional polymers with specific electronic, optical, or physical properties. alfa-chemistry.comrsc.org

While the direct polymerization of this compound is not extensively documented, its parent structure, isobenzofuran, is a key monomer in the fabrication of polymer thin films via chemical vapor deposition (CVD). acs.orgmit.edu In this process, a precursor molecule is heated under vacuum, causing it to transform into a reactive isobenzofuran monomer. acs.org This monomer then adsorbs onto a substrate surface where it polymerizes, forming a high-quality, defect-free thin film of poly(isobenzofuran). acs.org These films are noted for their high refractive index and transparency, making them potentially useful for optical systems and waveguides. mit.edu The CVD technique is solvent-free and allows for the coating of complex, micro-structured surfaces, which is advantageous for creating advanced electronic and biomedical devices. nih.gov

Brominated heteroaromatic compounds are fundamental building blocks in the synthesis of polymers for organic photovoltaic (OPV) devices, also known as solar cells. doaj.org The bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling), which are used to link different aromatic or heteroaromatic units together to form a conjugated polymer backbone. nih.gov This "building block" approach is central to the design of new and more efficient photovoltaic polymers. doaj.org

The inclusion of bromine and other halogens can significantly influence the properties of the resulting polymer. nih.gov Bromination can alter the electronic energy levels of the monomer, which in turn affects the open-circuit voltage and light-harvesting capabilities of the final solar cell. nih.gov Furthermore, the presence of bromine can enhance molecular crystallinity and promote more ordered molecular packing in the polymer film, which facilitates more efficient charge transport and can lead to improved device performance. nih.gov Although this compound itself is not a common monomer in this context, the principle of using brominated heterocycles to construct functional polymers for energy applications is a well-established and important strategy in materials chemistry. doaj.orgmdpi.com

Property Influenced by BrominationEffect on Polymer/DeviceRationaleReference
Polymer SynthesisEnables formation of long polymer chains.Bromine acts as a leaving group in cross-coupling reactions to build the polymer backbone. doaj.org
Electronic Energy LevelsCan tune the HOMO/LUMO levels of the polymer.The electronegativity of bromine influences the electron density of the aromatic system. nih.gov
Molecular Packing & CrystallinityCan induce better molecular ordering and stronger crystallinity.The size and polarizability of the bromine atom can lead to more compact intermolecular packing. nih.gov
Flame RetardancyIncreases the char yield and thermal degradation temperature.Brominated compounds interfere with the radical chain reactions of combustion. alfa-chemistry.comresearchgate.net

Biological Activity and Structure Activity Relationship Sar Studies of Isobenzofuran Derivatives

Anticancer Activity of Isobenzofuran (B1246724) Scaffolds

The quest for novel and more effective anticancer agents has led researchers to explore the potential of isobenzofuran-based compounds. nih.govrsc.org These scaffolds have demonstrated promising inhibitory effects against a variety of human cancer cell lines. nih.gov

Numerous studies have reported the cytotoxic effects of isobenzofuran and the broader benzofuran (B130515) class of derivatives against a panel of human cancer cell lines. The inhibitory potency, often quantified by the half-maximal inhibitory concentration (IC50), has been shown to be influenced by the nature and position of substituents on the benzofuran skeleton. nih.gov

For instance, certain benzofuran-chalcone hybrids have exhibited significant cytotoxic activity against human cervical cancer (HeLa), human lung cancer (A549), and human mammary squamous cancer (HCC1806) cell lines. nih.gov One such derivative, compound 4g , demonstrated notable potency with IC50 values of 5.61 µM against HeLa cells and 5.93 µM against HCC1806 cells. nih.gov Similarly, a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety showed potent activity against human lung cancer cell lines A549 (IC50 = 2.85 µM) and H1299 (IC50 = 1.46 µM), as well as colon cancer cell lines HCT116 (IC50 = 0.59 µM) and HT29 (IC50 = 0.35 µM). ejmo.orgaccscience.com

Furthermore, isobenzofuranone derivatives designed from anacardic acids have shown a significant antiproliferative effect on the HL-60 human leukemia cell line. csic.es While specific data on 4-Bromo-1,3-dihydroisobenzofuran is not available in the reviewed literature, the consistent anticancer activity across a range of derivatives underscores the importance of the isobenzofuran scaffold in oncology research.

Table 1: Inhibitory Potency of Selected Isobenzofuran and Benzofuran Derivatives against Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
Benzofuran-chalcone hybrid 4g HeLa 5.61 nih.gov
Benzofuran-chalcone hybrid 4g HCC1806 5.93 nih.gov
Benzofuran-chalcone derivative A549 (Lung) 2.85 ejmo.orgaccscience.com
Benzofuran-chalcone derivative H1299 (Lung) 1.46 ejmo.orgaccscience.com
Benzofuran-chalcone derivative HCT116 (Colon) 0.59 ejmo.orgaccscience.com
Benzofuran-chalcone derivative HT29 (Colon) 0.35 ejmo.orgaccscience.com

The anticancer effects of isobenzofuran derivatives are attributed to various mechanisms of action. A prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govaccscience.comcsic.es Studies have shown that these compounds can trigger apoptosis through the condensation of chromatin and DNA fragmentation. csic.es For example, the benzofuran-chalcone derivative 4g was found to effectively induce apoptosis in HCC1806 cells. nih.gov

Another critical mechanism of action for some anticancer agents is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov While direct evidence for tubulin polymerization inhibition by this compound is lacking, some benzimidazole (B57391) derivatives have been identified as tubulin polymerization inhibitors, causing cell cycle arrest in the G2/M phase. nih.gov This suggests that targeting tubulin could be a viable strategy for developing anticancer drugs based on various heterocyclic scaffolds.

Antimicrobial and Anti-inflammatory Properties

Isobenzofuran derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents. imjst.orgnih.goveurjchem.comnih.gov A study on 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated their inhibitory activity against the bacteria Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. imjst.org

In terms of anti-inflammatory activity, certain pyrimidine (B1678525) derivatives have been evaluated using the membrane stabilization or anti-hemolytic activity method, which serves as an in vitro model for inflammation. nih.gov These studies indicate that the isobenzofuran core and related heterocyclic structures are promising templates for the development of new antimicrobial and anti-inflammatory drugs.

Antioxidant and Antiplatelet Activities

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant compounds a key area of research. nih.govscholarena.com Several isobenzofuran-1(3H)-one derivatives have demonstrated significant antioxidant and antiplatelet activities. nih.gov

In a study of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues, several compounds were identified as potent antioxidants in the DPPH assay. Notably, compounds 28f and 28k showed antioxidant activity that was 10-fold and 8-fold greater than that of the standard, ascorbic acid, respectively. nih.gov The same study also revealed that these compounds inhibit arachidonic acid (AA)-induced platelet aggregation, with several analogues showing potent antiplatelet effects. nih.gov This dual activity suggests their potential in the management of conditions where both oxidative stress and platelet aggregation play a role.

Table 2: Antioxidant and Antiplatelet Activity of Selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Analogues

Compound Antioxidant Activity (DPPH, IC50 in µM) AA-induced Platelet Aggregation Inhibition (%) Reference
28f 0.82 85 nih.gov
28g 1.25 78 nih.gov
28k 1.05 92 nih.gov
28l 1.18 88 nih.gov
28q 1.35 75 nih.gov
Ascorbic Acid (Standard) 8.32 N/A nih.gov
Aspirin (Standard) N/A 95 nih.gov

Antidepressant Potential (for related isobenzofuran-1(3H)-one derivatives)

The isobenzofuran scaffold is present in the structure of the well-known antidepressant citalopram. This has spurred interest in the antidepressant potential of other isobenzofuran derivatives, particularly the isobenzofuran-1(3H)-one series. nih.govresearchgate.net

A primary mechanism for many antidepressant drugs is the inhibition of serotonin (B10506) (5-HT) reuptake. A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as potential antidepressants. nih.gov In vitro testing confirmed that many of these compounds exhibited serotonin reuptake inhibitory activity. Specifically, compounds 9d , 10a , and 10c demonstrated superior inhibitory effects. nih.gov Further in vivo studies with compound 10a in a chronic restraint stress-induced mouse model of depression showed that it significantly improved depression-like behaviors by increasing the levels of 5-HT in the cortex. nih.gov These findings highlight the potential of the isobenzofuran-1(3H)-one core in the development of new antidepressant medications.

Ligand Binding to Serotonin Transporter (SERT) Sites

The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal. nih.gov It is a primary target for many antidepressant medications. nih.govnih.gov The binding of ligands to SERT can either inhibit this reuptake process, leading to increased extracellular serotonin levels, or in some cases, even reverse the direction of transport. nih.gov

Isobenzofuran and its closely related benzofuran derivatives have been investigated for their affinity to SERT. nih.gov The transport of serotonin by SERT is a dynamic process involving conformational changes of the transporter, cycling between outward-open, occluded, and inward-open states. nih.govbiorxiv.org The binding of a ligand is influenced by the presence of sodium and chloride ions, which are essential for the transport cycle. nih.govbiorxiv.org

Studies on various benzofuran derivatives have shown that they can bind to SERT with significant affinity. nih.gov The interaction is typically within the central binding site (S1) of the transporter, where serotonin itself binds. nih.gov The binding of these derivatives can stabilize specific conformations of the transporter, thereby blocking the transport cycle. For instance, some inhibitors trap the transporter in an outward-open conformation, preventing serotonin from binding and being translocated. nih.gov

The chemical structure of the ligand plays a crucial role in its binding affinity and mechanism of action. The isobenzofuran scaffold provides a core structure that can be modified with various substituents to optimize its interaction with the binding pocket of SERT. While direct binding data for this compound to SERT is not extensively documented in the reviewed literature, the principles of ligand interaction for the broader class of benzofuran and isobenzofuran derivatives provide a strong basis for understanding its potential activity. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For isobenzofuran derivatives, SAR investigations have provided valuable insights into the structural requirements for their biological effects, including their potential as anticancer agents and their interaction with various enzymes and receptors. nih.govnih.govnih.gov

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological activity of isobenzofuran and benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. nih.govshd-pub.org.rs

The position of a substituent is often critical. For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring have been found to be crucial for cytotoxicity. nih.gov Halogen atoms, such as the bromine in this compound, are particularly interesting substituents. Halogens are electron-withdrawing and can increase the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govresearchgate.net

Studies on halogenated benzofuran derivatives have shown that the position of the halogen can significantly impact cytotoxic activity. nih.gov In some series of compounds, placing a halogen atom at the para position of a phenyl ring attached to the core structure has resulted in maximum activity. nih.gov While the effect of a bromo group at the 4-position of the 1,3-dihydroisobenzofuran ring system is not specifically detailed for SERT binding in the available literature, the known principles of SAR suggest that this substitution would significantly influence the molecule's electronic properties and steric hindrance, thereby affecting its biological activity. nih.govshd-pub.org.rs

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution across the molecule. shd-pub.org.rs This can influence the strength of interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the binding site of a target protein. For example, the presence of an electron-withdrawing group like a nitro (-NO2) group has been shown to cause significant shifts in the absorption spectra of benzofuran derivatives, indicating a substantial alteration of their electronic structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. echemcom.comresearchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. echemcom.comresearchgate.net

Several QSAR studies have been conducted on isobenzofuran and related derivatives to understand the key structural features required for their biological activities, such as inhibitory activity against specific enzymes. echemcom.comechemcom.comnih.gov In a typical QSAR study, a dataset of compounds with known activities (often expressed as IC50 or pIC50 values) is used to develop a model. echemcom.com

For a series of aryl-substituted isobenzofuran-1(3H)-ones, a QSAR study identified six molecular descriptors that were crucial for predicting their inhibitory activity. echemcom.com The models developed, including both linear (e.g., Multiple Linear Regression - MLR) and non-linear (e.g., Support Vector Machine - SVM) methods, showed high predictive accuracy. echemcom.com This indicates that the selected descriptors effectively capture the structural features responsible for the observed biological activity.

Another 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors identified key pharmacophoric features necessary for binding. nih.govnih.govoncotarget.com The generated model highlighted the importance of one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features for potent inhibitory activity. nih.govnih.govoncotarget.com

The table below presents a hypothetical dataset structure that would be used in a QSAR study of isobenzofuran derivatives, illustrating the types of descriptors and activity data that are analyzed.

CompoundpIC50Molecular Weight (MW)LogPNumber of Hydrogen Bond Acceptors (HBA)
Derivative 15.2250.12.52
Derivative 26.1280.23.13
Derivative 34.8265.12.82
Derivative 45.9295.33.53
Derivative 56.5310.23.84

These QSAR models are valuable tools in drug discovery, as they can guide the design and synthesis of new derivatives with potentially improved activity, saving time and resources by prioritizing the most promising candidates for synthesis and testing. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-1,3-dihydroisobenzofuran?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, describes a LiAlH4-mediated reduction in anhydrous ether under ice-cooling, followed by gradual warming to room temperature (RT). Key steps include:

  • Stoichiometry : Use a 2:1 molar ratio of LiAlH4 to substrate to ensure complete reduction.
  • Purification : Post-reaction quenching with Na₂SO₄(aq), extraction with EtOAc, and drying over MgSO₄ yield a crude product suitable for downstream use without further purification .
  • Solvent Choice : Anhydrous ether minimizes side reactions, while DCM (as in ) is preferred for demethylation with BBr3 .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

Methodological Answer: Combine NMR, MS, and chromatographic methods:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dihydrofuran ring protons (δ 4.0–5.0 ppm). Compare with structurally related compounds like 4-Aminofluorescein () for benchmarking .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 251.02 g/mol for analogs in ) and bromine isotopic patterns .
  • HPLC Purity Analysis : Use >97.0% purity thresholds (GC/HPLC) as per for reproducibility .

Advanced Research Questions

Q. How do competing demethylation agents (e.g., BBr3 vs. AlCl3/NaI) influence functional group transformations in dihydroisobenzofuran derivatives?

Methodological Answer: highlights BBr3 in DCM at -78°C for selective demethylation of methoxy groups to hydroxyls. Comparative advantages include:

  • BBr3 : Higher selectivity for aromatic methoxy groups, with minimal side reactions under cryogenic conditions .
  • AlCl3/NaI : May cause ring-opening or over-reduction in dihydrofuran systems.
  • Validation : Monitor reaction progress via TLC and ¹H NMR to confirm intermediate stability.

Q. What mechanistic insights explain the ring-opening rearrangements observed in fluorinated dihydroisobenzofuran analogs?

Methodological Answer: proposes difluorocarbene-mediated ring-opening pathways. Key steps include:

  • Carbene Insertion : Sodium chlorodifluoroacetate generates :CF2, which inserts into the dihydrofuran ring.
  • Rearrangement : Stabilization via conjugation with electron-withdrawing groups (e.g., bromine) directs regioselectivity .
  • Computational Modeling : Use DFT calculations to map transition states and validate proposed intermediates.

Q. How can researchers address contradictory spectral data when synthesizing novel dihydroisobenzofuran derivatives?

Methodological Answer: Apply and ’s methodological frameworks:

  • Hypothesis Testing : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran in ) .
  • Error Analysis : Quantify impurities via GC-MS and adjust purification protocols (e.g., gradient column chromatography).

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Test solubility in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Bromine’s electron-withdrawing effect may enhance acidic stability .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store samples at -20°C in amber vials to prevent photodegradation.

Q. How can computational modeling predict reactivity trends in dihydroisobenzofuran-based fluorophores?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for functionalization (e.g., bromine substitution in ) .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,3-dihydroisobenzofuran
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,3-dihydroisobenzofuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.